molecular formula C16H16ClNO6 B14208422 Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate CAS No. 918402-81-0

Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate

Cat. No.: B14208422
CAS No.: 918402-81-0
M. Wt: 353.75 g/mol
InChI Key: AGWQJOKEGPQGOC-UHFFFAOYSA-N
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Description

Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate is a chemical compound with the molecular formula C16H16ClNO6 It is characterized by the presence of three ester groups, a chlorine atom, and a cyano group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate typically involves the esterification of 5-chloro-4-cyanobenzene-1,2,3-tricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Hydrolysis: The major products are 5-chloro-4-cyanobenzene-1,2,3-tricarboxylic acid and ethanol.

    Reduction: The primary product is 5-chloro-4-aminobenzene-1,2,3-tricarboxylate.

Scientific Research Applications

Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release carboxylic acids. These reactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Triethyl 5-chloro-4-nitrobenzene-1,2,3-tricarboxylate: Similar structure but with a nitro group instead of a cyano group.

    Triethyl 5-bromo-4-cyanobenzene-1,2,3-tricarboxylate: Similar structure but with a bromine atom instead of a chlorine atom.

    Triethyl 5-chloro-4-methylbenzene-1,2,3-tricarboxylate: Similar structure but with a methyl group instead of a cyano group.

Uniqueness

Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of ester, chlorine, and cyano groups makes it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

918402-81-0

Molecular Formula

C16H16ClNO6

Molecular Weight

353.75 g/mol

IUPAC Name

triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate

InChI

InChI=1S/C16H16ClNO6/c1-4-22-14(19)9-7-11(17)10(8-18)13(16(21)24-6-3)12(9)15(20)23-5-2/h7H,4-6H2,1-3H3

InChI Key

AGWQJOKEGPQGOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1C(=O)OCC)C(=O)OCC)C#N)Cl

Origin of Product

United States

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